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molecular formula C19H11F5N2O2 B1670562 Diflufenican CAS No. 83164-33-4

Diflufenican

Cat. No. B1670562
M. Wt: 394.3 g/mol
InChI Key: WYEHFWKAOXOVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04618366

Procedure details

A mixture of thionyl chloride (465 ml) and 2-(3-trifluoromethylphenoxy)nicotinic acid [930 L g; described by F. J. Villani et al, J. Med. Chem. 18, 1 (1975)] was allowed to stand at ambient temperature for 18 hours and was then heated at reflux for 1 hour. Toluene (1 liter) was then added and the solution was evaporated under reduced pressure. The residue thus obtained was dissolved in methylene chloride (3 liters) and treated, with stirring, with triethylamine (453 ml) at ambient temperature. 2,4-Difluoroaniline (422 g) was then added over 1 hour while maintaining the temperature at 10° to 15° C. and the mixture was then heated at reflux for 2 hours. The methylene chloride was removed by distillation and the residue was treated with water (4 liters). A solid of spongy texture was obtained which was filtered off, dried at 50° C. and recrystallised from a mixture of toluene and hexane (2:3; 15 liters), to give N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)nicotinamide (720 g), m.p. 160°-161° C. as a colourless crystalline solid.
Quantity
465 mL
Type
reactant
Reaction Step One
Quantity
930 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
422 g
Type
reactant
Reaction Step Three
Quantity
3 L
Type
solvent
Reaction Step Four
Quantity
453 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[F:5][C:6]([F:24])([F:23])[C:7]1[CH:8]=[C:9]([CH:20]=[CH:21][CH:22]=1)[O:10][C:11]1[N:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=O.C1(C)C=CC=CC=1.[F:32][C:33]1[CH:39]=[C:38]([F:40])[CH:37]=[CH:36][C:34]=1[NH2:35]>C(Cl)Cl.C(N(CC)CC)C>[F:32][C:33]1[CH:39]=[C:38]([F:40])[CH:37]=[CH:36][C:34]=1[NH:35][C:13](=[O:15])[C:12]1[CH:16]=[CH:17][CH:18]=[N:19][C:11]=1[O:10][C:9]1[CH:20]=[CH:21][CH:22]=[C:7]([C:6]([F:5])([F:24])[F:23])[CH:8]=1

Inputs

Step One
Name
Quantity
465 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
930 L
Type
reactant
Smiles
FC(C=1C=C(OC2=C(C(=O)O)C=CC=N2)C=CC1)(F)F
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
422 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)F
Step Four
Name
Quantity
3 L
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
453 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
ADDITION
Type
ADDITION
Details
treated
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 10° to 15° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The methylene chloride was removed by distillation
ADDITION
Type
ADDITION
Details
the residue was treated with water (4 liters)
CUSTOM
Type
CUSTOM
Details
A solid of spongy texture was obtained which
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried at 50° C.
CUSTOM
Type
CUSTOM
Details
recrystallised from a mixture of toluene and hexane (2:3; 15 liters)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)NC(C1=C(N=CC=C1)OC1=CC(=CC=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 720 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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